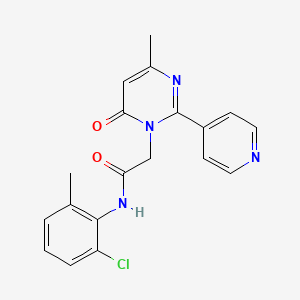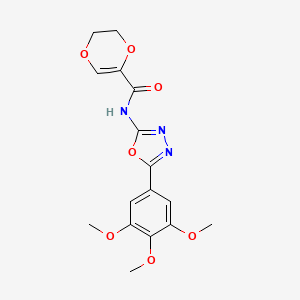
N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides, which are structurally related to the compound of interest, involves a one-pot ring conversion reaction starting from 3-(4-carboxy)phenylsydnone. This process demonstrates the potential for creating a diverse range of compounds within the oxadiazoline class by modifying the N-aryl group and the substituents on the oxadiazoline ring . Although the specific synthesis of "N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide" is not detailed in the provided papers, the methods described could be adapted for its synthesis by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds, such as N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides, was elucidated using IR and 1H NMR spectroscopy, along with X-ray analysis . These techniques are crucial for confirming the identity and purity of the synthesized compounds. They provide detailed information about the molecular framework and the electronic environment of the atoms within the molecule, which are essential for understanding the chemical behavior and potential biological activity of the compound.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving "N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide". However, the synthesis of similar oxadiazoline and benzoxadiazocine derivatives suggests that these compounds can participate in various chemical reactions, particularly those involving the oxadiazoline ring. The presence of multiple functional groups in these molecules opens up possibilities for further chemical modifications, which could be explored to enhance their biological activity or to create new derivatives with potential applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds synthesized in the studies are not explicitly described in the abstracts provided. However, the structural features of these compounds, such as the presence of an oxadiazoline ring and various substituents, would influence their solubility, stability, and reactivity. These properties are important for the practical application of the compounds, including their formulation for biological testing and potential therapeutic use. The antimicrobial screening mentioned in one of the studies indicates that some of these compounds exhibit significant biological activity, which could be related to their physical and chemical properties .
科学的研究の応用
Anticancer Applications
Compounds structurally related to "N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide" have been evaluated for their anticancer activity. A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer) compared to etoposide, a reference drug (Ravinaik et al., 2021).
Antimicrobial and Antiproliferative Activities
N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione showed significant in vitro inhibitory activity against pathogenic bacteria and yeast-like fungus Candida albicans. Some derivatives exhibited broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Moreover, these compounds also showed optimum anti-proliferative activity against various human cancer cell lines, including prostate cancer (PC3) and human breast cancer (MCF7) (Al-Wahaibi et al., 2021).
Antidiabetic Screening
A series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides were synthesized and evaluated for in vitro antidiabetic activity using the α-amylase inhibition assay. These compounds represent a novel class of antidiabetic agents with potential therapeutic applications (Lalpara et al., 2021).
Electrochromic Properties
Electroactive polyamides with pendent carbazole groups, synthesized from diamine monomers and aromatic dicarboxylic acids, exhibited good solubility, high thermal stability, and well-defined reversible redox couples during oxidative scanning. These polyamides show potential for enhanced redox stability and electrochromic performance, indicating applications in smart materials and electronic devices (Wang et al., 2014).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O7/c1-21-10-6-9(7-11(22-2)13(10)23-3)15-18-19-16(26-15)17-14(20)12-8-24-4-5-25-12/h6-8H,4-5H2,1-3H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUHPWPADNSOSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=COCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B3014203.png)
![3-cyclohexyl-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B3014206.png)
![5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B3014207.png)
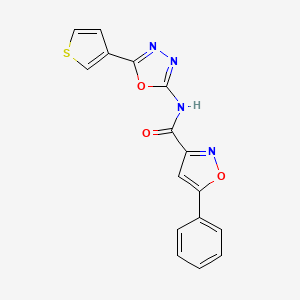
![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine](/img/structure/B3014210.png)
![N-[[1-(2,4-Dimethylphenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B3014212.png)
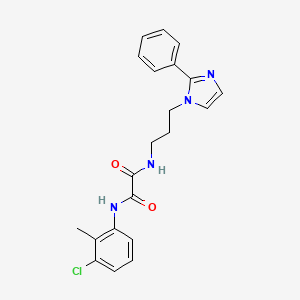
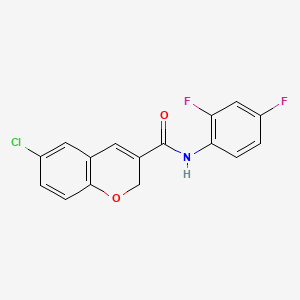
![3-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B3014218.png)
![2-chloro-8-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]quinoline-3-carboxamide](/img/structure/B3014219.png)
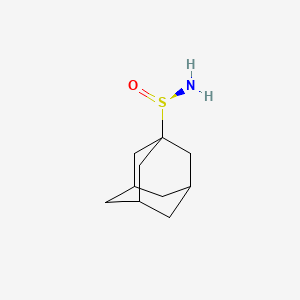
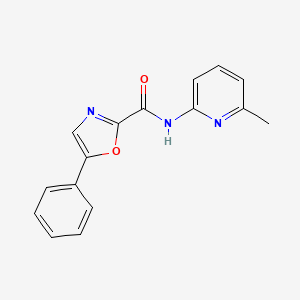
![methyl 3-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B3014222.png)
